

# DP-b99 Clinical Trial Failure: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DP-b99   |           |
| Cat. No.:            | B3062623 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial failure of **DP-b99**, a neuroprotective agent investigated for acute ischemic stroke. The information is presented in a question-and-answer format to address specific issues and facilitate troubleshooting for related research endeavors.

#### **Troubleshooting Guide**

This section addresses potential questions and issues that may arise during the experimental design and interpretation of studies related to neuroprotective agents like **DP-b99**.

Question: Our preclinical data for a novel neuroprotective agent shows great promise, similar to what was reported for **DP-b99**. What were the key reasons for the translational failure of **DP-b99** from promising preclinical and Phase II results to a negative Phase III trial?

Answer: The Phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial for **DP-b99** was terminated for futility as it showed no evidence of efficacy in treating acute ischemic stroke.[1][2][3][4] Despite encouraging preclinical and Phase IIb trial data, the larger, more robust Phase III study failed to demonstrate any clinical benefit.[1]

Several factors could contribute to this translational failure:

 Subtle but Significant Baseline Imbalances: In the MACSI trial, the placebo group was, on average, three years younger and had a lower proportion of patients with a previous stroke



compared to the **DP-b99** treatment group. While clinical trials are randomized, such imbalances can occur by chance and may have influenced the outcomes.

- Overestimation of Effect Size from Earlier Phases: The suggestion of efficacy in the Phase
  IIb trial was based on a secondary outcome measure and a post-hoc subgroup analysis.
  These types of analyses can sometimes overestimate the true effect of a drug, leading to a
  disappointing outcome in a confirmatory Phase III trial.
- Complexity of Stroke Pathology: The mechanisms of neuronal damage in human ischemic stroke are incredibly complex and may not be fully recapitulated in animal models. While **DPb99** was designed to chelate zinc and other metal ions implicated in neuronal death, this single-target approach may be insufficient to counteract the multifaceted cascade of events in human stroke.

Question: We are designing a clinical trial for a neuroprotective agent in stroke. What were the key design elements of the MACSI trial for **DP-b99** that we should be aware of?

Answer: The MACSI trial was a randomized, double-blind, placebo-controlled, multicenter, parallel-group study. Key aspects of its design included:

- Patient Population: The trial enrolled patients with acute ischemic stroke within 9 hours of symptom onset who were not treated with alteplase. The targeted population had a baseline National Institutes of Health Stroke Scale (NIHSS) score of 10 to 16, with evidence of cortical damage such as language dysfunction, visual field defect, or neglect.
- Intervention: Patients received either intravenous DP-b99 (1.0 mg/kg per day) or a matching placebo for four consecutive days.
- Primary Efficacy Endpoint: The primary outcome was the distribution of functional status at 90 days, as measured by the modified Rankin Scale (mRS).

## Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for DP-b99?

A1: **DP-b99** is a lipophilic, cell-permeable derivative of BAPTA that acts as a membrane-activated chelator of divalent transition metal ions, particularly zinc. The rationale was that by



modulating the homeostasis of metal ions like zinc, calcium, copper, and iron in the vicinity of cell membranes, **DP-b99** could prevent the downstream cascade of neuronal cell death following an ischemic stroke. It was also shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), a zinc-dependent enzyme involved in synaptic plasticity and neuronal injury.

Q2: What were the specific results of the MACSI Phase III trial that led to its termination?

A2: The MACSI trial was stopped after a planned interim analysis of 350 patients indicated futility. The final analysis of 446 enrolled patients confirmed the lack of efficacy. Key findings included:

- Primary Endpoint: There was no significant difference in the distribution of modified Rankin Scale (mRS) scores at 90 days between the **DP-b99** and placebo groups.
- Secondary Endpoints: Fewer patients in the DP-b99 group achieved a favorable outcome
  (mRS ≤1) compared to the placebo group (20.6% vs. 28.8%). Similarly, fewer patients in the
  DP-b99 group achieved a National Institutes of Health Stroke Scale (NIHSS) score of ≤1
  (19.3% vs. 25.6%).
- Safety: Mortality rates and the incidence of adverse events were similar between the two groups, indicating that the drug was well-tolerated but ineffective.

Q3: Were there any positive signals from earlier studies of **DP-b99**?

A3: Yes, a prior Phase IIb trial suggested a potential benefit of **DP-b99**. While it did not meet its primary endpoint, a secondary outcome measure showed better outcomes for **DP-b99**-treated patients. A post-hoc analysis of this study suggested that the greatest benefit was in patients with moderate stroke severity (NIHSS 10-16) and signs of cortical damage, which is why this specific population was selected for the Phase III MACSI trial.

#### **Data Presentation**

Table 1: MACSI Phase III Trial - Patient Demographics and Baseline Characteristics



| Characteristic       | DP-b99 (n=218)                                                          | Placebo (n=219) |
|----------------------|-------------------------------------------------------------------------|-----------------|
| Age (years), mean    | Not explicitly stated, but placebo group was 3 years younger on average | -               |
| Previous Stroke, %   | Higher proportion than placebo                                          | -               |
| Baseline NIHSS Score | 10-16                                                                   | 10-16           |

Table 2: MACSI Phase III Trial - Key Efficacy Outcomes at 90 Days

| Outcome Measure            | DP-b99 (n=218)             | Placebo (n=219) | P-value<br>(unadjusted) |
|----------------------------|----------------------------|-----------------|-------------------------|
| mRS Distribution           | No difference from placebo | -               | 0.10                    |
| Recovery to mRS ≤ 1,<br>%  | 20.6%                      | 28.8%           | 0.05                    |
| Recovery to NIHSS ≤ 1, %   | 19.3%                      | 25.6%           | 0.10                    |
| Mortality, %               | 16.5%                      | 15.1%           | 0.68                    |
| Median Home Time<br>(days) | 36.0                       | 36.5            | 0.25                    |

## **Experimental Protocols**

MACSI Phase III Clinical Trial Protocol

The Membrane-Activated Chelator Stroke Intervention (MACSI) trial was a randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase III study.

 Inclusion Criteria: Patients aged 18-85 years with a clinical diagnosis of acute ischemic stroke, a baseline NIHSS score of 10-16, and clinical signs of cortical involvement (language







dysfunction, visual field defect, and/or neglect). Treatment had to be initiated within 9 hours of symptom onset. Patients who received thrombolytic therapy (alteplase) were excluded.

- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either DPb99 or a matching placebo. Both investigators and patients were blinded to the treatment allocation.
- Intervention: The investigational drug (**DP-b99** 1.0 mg/kg/day) or placebo was administered as an intravenous infusion over 2 hours for four consecutive days.
- Outcome Assessments: The primary efficacy endpoint was the distribution of the modified Rankin Scale (mRS) scores at 90 days. Secondary endpoints included the proportion of patients with an mRS score of ≤1 and an NIHSS score of ≤1 at 90 days. Safety was assessed by monitoring adverse events and mortality.

### **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. DP-b99 Shows No Efficacy in Patients With Acute Ischemic Stroke | MDedge [mdedge.com]
- 3. | BioWorld [bioworld.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- To cite this document: BenchChem. [DP-b99 Clinical Trial Failure: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062623#reasons-for-dp-b99-clinical-trial-failure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com